In Vivo Potency: Methyl Group Count Determines LD10 and Antitumor Activity in Murine Models
In BD2F1 mice, N-demethylation of hexamethylmelamine decreases toxicity, establishing a direct quantitative relationship between potency (mmoles/kg/day at LD10) and the number of methyl groups present. Methylmelamine, as the monomethyl derivative, occupies a defined intermediate position in this graded structure-toxicity spectrum, offering a predictable potency profile distinct from both the parent hexamethylmelamine and the completely inactive melamine [1]. At equitoxic doses, the antitumor activities of the methylmelamines against Sarcoma 180 and Lewis lung carcinoma were similar, suggesting that the presence of a methyl group is the critical determinant of activity rather than the total number of methyl groups [1].
| Evidence Dimension | In vivo potency relationship (LD10-based potency gradient) |
|---|---|
| Target Compound Data | Methylmelamine (monomethyl): Intermediate LD10 (mmoles/kg/day), specific value part of graded series |
| Comparator Or Baseline | Hexamethylmelamine (HMM): Highest LD10 (lowest toxicity per mole); Melamine (zero methyl groups): No antitumor activity |
| Quantified Difference | Direct relationship between potency (mmoles/kg/day) and number of methyl groups; N-demethylation decreases toxicity [1] |
| Conditions | Male C57BL × DBA/2 F1 (BD2F1) mice, lethal dose for 10% (LD10) determination, Sarcoma 180 and Lewis lung carcinoma models |
Why This Matters
This graded structure-toxicity relationship enables researchers to select Methylmelamine as a metabolite reference standard or as a starting scaffold with predictable and well-characterized biological behavior, avoiding the higher toxicity of HMM or the inactivity of melamine.
- [1] Lake LM, Grunden EE, Johnson BM. Toxicity and antitumor activity of hexamethylmelamine and its N-demethylated metabolites in mice with transplantable tumors. Cancer Res. 1975;35(10):2858-2863. View Source
